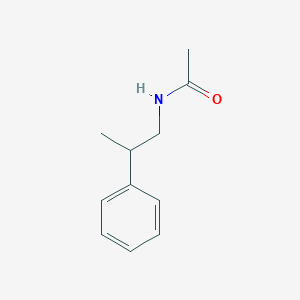

N-(2-Phenylpropyl)acetamide

Vue d'ensemble

Description

“N-(2-Phenylpropyl)acetamide” is a chemical compound with the molecular formula C10H13NO . It is also known as Acetamide, N-(2-phenylethyl)- .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide was accomplished by using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .Molecular Structure Analysis

The molecular structure of “N-(2-Phenylpropyl)acetamide” can be represented by the IUPAC Standard InChI: InChI=1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12) .Chemical Reactions Analysis

Amides, such as “N-(2-Phenylpropyl)acetamide”, can be synthesized from carboxylic acids, acyl halides, and acid anhydrides. They can also be hydrolyzed under acidic or basic conditions and can be reduced to amines .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- N-(2-Phenylpropyl)acetamide derivatives have been synthesized and studied for their dynamic NMR properties. An efficient method was used for the preparation of such compounds, exhibiting interesting properties for the methylene protons adjacent to the azomethine group (Samimi et al., 2010).

Application in Drug Synthesis

- N-(2-Hydroxyphenyl)acetamide, a derivative of N-(2-Phenylpropyl)acetamide, is an important intermediate in the natural synthesis of antimalarial drugs. Its synthesis involves chemoselective monoacetylation using different acyl donors, contributing to a kinetically controlled synthesis (Magadum & Yadav, 2018).

Biological Evaluation and Pharmacological Potential

- Several N-(2-Phenylpropyl)acetamide derivatives have been designed and evaluated for their potential anticancer activities. Specifically, some compounds have shown significant activity against various cancer cell lines, suggesting a potential role in cancer treatment (Khade et al., 2019).

- N-(2-Hydroxy phenyl) acetamide, another derivative, demonstrated anti-arthritic and anti-inflammatory properties in animal models. It showed significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-arthritic agent (Jawed et al., 2010).

Photocatalytic Applications

- N-(2-Phenylpropyl)acetamide derivatives have also been explored in photocatalytic applications, particularly in the degradation of contaminants like acetaminophen in water treatment processes. Studies highlight the efficiency of certain catalysts in such applications (Tao et al., 2015).

Miscellaneous Applications

- The compound has also been studied for its synthesis and structure in various forms, demonstrating potential in a range of chemical applications. For example, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its anticancer properties (Sharma et al., 2018).

Safety and Hazards

When handling “N-(2-Phenylpropyl)acetamide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Future research could focus on the synthesis and structural elucidation of transition metal complexes containing amide moiety . Additionally, the design of new derivatives of phenoxy acetamide and its derivatives could be explored, as they have proven to be successful agents in terms of safety and efficacy .

Propriétés

IUPAC Name |

N-(2-phenylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(8-12-10(2)13)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJUKSNNMDGRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313548 | |

| Record name | N-(2-Phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Phenylpropyl)acetamide | |

CAS RN |

22596-62-9 | |

| Record name | NSC272274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

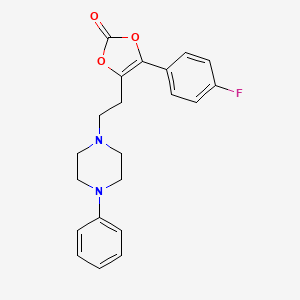

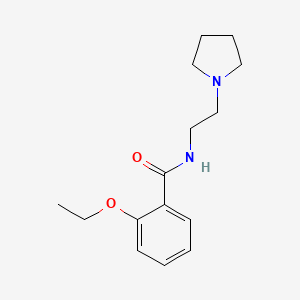

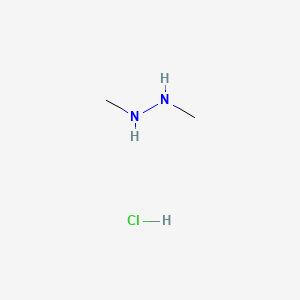

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-sec-Butyl-5a,5b,8,8,11a,13b-hexamethyl-eicosahydro-cyclopenta[a]chrysene](/img/structure/B1619225.png)

![3-[(4-Chlorophenyl)-phenylmethyl]-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1619227.png)